molecular formula C12H12ClN3OS B14218448 2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one CAS No. 828920-72-5

2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one

Cat. No.: B14218448
CAS No.: 828920-72-5
M. Wt: 281.76 g/mol
InChI Key: SIXRQIHSEXJHLC-UHFFFAOYSA-N
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Description

2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one typically involves the reaction of 2-bromo-1-phenylethan-1-one with thiourea in ethanol to form the thiazole ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete formation of the thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of high-purity reagents and solvents is crucial in industrial settings to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one is unique due to its specific substituents, which confer distinct biological properties. The presence of the chloro and methylamino groups in the thiazole ring significantly influences its chemical reactivity and biological activity.

Properties

CAS No.

828920-72-5

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

2-[[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]amino]-1-phenylethanone

InChI

InChI=1S/C12H12ClN3OS/c1-14-11-10(13)16-12(18-11)15-7-9(17)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3,(H,15,16)

InChI Key

SIXRQIHSEXJHLC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(S1)NCC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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